Methazolamide

Pharmacokinetics Drug Development Glaucoma Therapeutics

Select Methazolamide for your CA inhibition research to leverage its distinct pharmacokinetic and mechanistic profile. With a 14-hour plasma half-life, b.i.d. dosing is feasible, while 55% protein binding ensures superior tissue and CNS penetration compared to acetazolamide. Crucially, Methazolamide does not activate skeletal muscle BK potassium channels, eliminating a confounding variable present with acetazolamide. Its balanced hCA I/hCA II selectivity (Ki 50 nM / 14 nM) provides a defined target engagement profile. Available in high-purity research-grade formats with analytical documentation, this compound is the definitive tool for reproducible glaucoma, CNS, and respiratory physiology studies.

Molecular Formula C5H8N4O3S2
Molecular Weight 236.3 g/mol
CAS No. 1164547-86-7
Cat. No. B10762108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethazolamide
CAS1164547-86-7
Molecular FormulaC5H8N4O3S2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
InChIInChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)
InChIKeyFLOSMHQXBMRNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>35.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Methazolamide (CAS 1164547-86-7): Baseline Identity and Procurement-Relevant Classification


Methazolamide (CAS: 1164547-86-7; 554-57-4), also designated CL 8490, is a synthetic heterocyclic sulfonamide derivative belonging to the carbonic anhydrase inhibitor (CAI) class. The compound exists as a white crystalline powder, weakly acidic, and is slightly soluble in water, alcohol, and acetone, with a molecular weight of 236.26 g/mol and molecular formula C5H8N4O3S2 [1]. Methazolamide is an FDA-approved small molecule drug (approved 1959) indicated for the reduction of elevated intraocular pressure (IOP) in chronic open-angle glaucoma and secondary glaucoma, as well as preoperatively in acute angle-closure glaucoma where lowering IOP is desired before surgery [2]. The compound acts by inhibiting carbonic anhydrase in the ciliary processes of the eye, decreasing aqueous humor secretion and thereby reducing IOP [3].

Why Generic Substitution of Methazolamide (CAS 1164547-86-7) with In-Class Carbonic Anhydrase Inhibitors Fails


Despite the broad availability of multiple carbonic anhydrase inhibitors (CAIs) including acetazolamide, dorzolamide, brinzolamide, and dichlorphenamide, these compounds are not pharmacokinetically or functionally interchangeable. Methazolamide exhibits a fundamentally distinct profile characterized by its 14-hour plasma elimination half-life—approximately 2-5× longer than acetazolamide's 2.5-6 hour half-life—and 55% plasma protein binding compared to acetazolamide's approximately 90% binding, yielding enhanced tissue penetration and altered CNS distribution [1][2]. Critically, methazolamide differs from acetazolamide in that it fails to activate Ca²⁺-dependent potassium (BK) channels in skeletal muscle, a mechanistic distinction with direct implications for respiratory muscle performance and fatigue profiles [3]. The compound's lower Ki (14 nM) for human carbonic anhydrase II relative to its hCA I Ki (50 nM) also establishes a distinct isoform selectivity fingerprint that diverges from other CAIs, with direct relevance for researchers requiring defined target engagement profiles . Substitution without accounting for these quantitative pharmacokinetic, mechanistic, and selectivity parameters introduces substantial variability in experimental outcomes and clinical efficacy.

Product-Specific Quantitative Evidence Guide for Methazolamide (CAS 1164547-86-7): Verified Differentiation from Comparator Compounds


Plasma Elimination Half-Life: Methazolamide Demonstrates 2-5× Longer Duration Than Acetazolamide

Methazolamide exhibits a mean steady-state plasma elimination half-life of approximately 14 hours, a value confirmed across multiple authoritative sources including the FDA DailyMed labeling and pharmacokinetic studies in healthy volunteers [1][2]. In direct contrast, acetazolamide demonstrates a substantially shorter half-life of approximately 2.5-6 hours in plasma, with renal excretion essentially complete within 24 hours [3]. This 2-5× difference in elimination kinetics translates directly to twice-daily dosing sufficiency for methazolamide versus the four-times-daily tablet regimen required for acetazolamide [4].

Pharmacokinetics Drug Development Glaucoma Therapeutics

hCA II Isoform Inhibition Potency: Methazolamide Exhibits Ki of 14 nM with 3.6× Selectivity Over hCA I

Methazolamide inhibits human carbonic anhydrase II (hCA II) with a Ki of 14 nM, while demonstrating a Ki of 50 nM for hCA I, yielding a 3.6× selectivity preference for the hCA II isoform . This isoform inhibition profile differs quantitatively from comparator CAIs. Dorzolamide HCl exhibits a Ki of 1.9 nM for hCA II but substantially weaker hCA I inhibition with Ki of 6000 nM (representing >3000× selectivity for hCA II) . Acetazolamide, in contrast, exhibits Ki values that are generally less differentiated across isoforms and demonstrates weaker potency against hCA II relative to methazolamide in certain assay conditions. In a comparative study using bovine CA II, methazolamide demonstrated a Ki of 4±0.55 nM versus 3.5±0.5 nM for brinzolamide, 2.5±0.5 nM for dorzolamide HCl, and 46.5±6.5 nM for mafenide HCl [1].

Enzymology Isoform Selectivity Carbonic Anhydrase Inhibition

In Vitro hCA II Inhibitory Potency: Methazolamide IC50 of 21.2 nM in Purified Enzyme Assay Versus Acetazolamide 10.8 nM

In a head-to-head in vitro comparison using purified human erythrocyte carbonic anhydrase II, methazolamide demonstrated an IC50 of 21.2 nM, while acetazolamide showed an IC50 of 10.8 nM [1]. The study also reported an IC50 of 13.0 nM for MK-927 and 0.7 nM for the experimental compound L-662,583. In a separate comparative study using bovine CA II, methazolamide exhibited an IC50 of 0.148±0.024 μM (148 nM) versus 0.129±0.015 μM (129 nM) for brinzolamide, 0.092±0.01 μM (92 nM) for dorzolamide HCl, and 1.715±0.16 μM (1715 nM) for mafenide HCl [2].

Enzyme Inhibition In Vitro Pharmacology Carbonic Anhydrase

Plasma Protein Binding and Tissue Penetration: Methazolamide Exhibits 55% Binding Versus Acetazolamide's ~90%

Methazolamide exhibits approximately 55% binding to plasma proteins, with a mean apparent volume of distribution (Varea/F) ranging from 17 to 23 L [1]. In comparison, acetazolamide demonstrates approximately 90% plasma protein binding, substantially limiting its free fraction available for tissue penetration [2]. This quantitative difference in protein binding directly correlates with methazolamide's enhanced ability to diffuse into ocular tissues and the central nervous system (CNS) relative to acetazolamide [3]. The lower protein binding of methazolamide contributes to its improved ocular bioavailability despite comparable or slightly lower in vitro enzyme inhibitory potency [4].

Pharmacokinetics Tissue Distribution Drug Development

Dose-Response Intraocular Pressure Reduction: Methazolamide 25-100 mg TID Produces 3.3-5.6 mmHg Mean IOP Decrease

In a repeated dose-response study of 22 patients with open-angle glaucoma, methazolamide administered at dosages of 25 mg, 50 mg, and 100 mg every eight hours (three times daily) produced mean intraocular pressure reductions of 3.3 mmHg, 4.3 mmHg, and 5.6 mmHg, respectively [1]. The study further demonstrated that eight patients subsequently receiving acetazolamide 250 mg four times daily for one week achieved an IOP reduction effect between that of 50 mg and 100 mg methazolamide three times daily [1]. In a more recent 2024 randomized pilot study of sublingual methazolamide, 25 mg and 50 mg once-daily dosing achieved IOP reductions of 6.6 mmHg (-26.5%) and 4.2 mmHg (-19.3%) respectively from baseline (both p < 0.001), with lowest mean IOP recorded 8 hours post-dose [2].

Glaucoma Intraocular Pressure Clinical Pharmacology

Mechanistic Differentiation: Methazolamide Does Not Activate BK Potassium Channels, Avoiding Acetazolamide-Associated Skeletal Muscle Effects

Acetazolamide is a potent activator of big potassium (BK) channels, causing them to open and thereby reducing the probability of subsequent depolarization in skeletal myocytes—an effect associated with decreased muscle force production during continuous contractions and potential respiratory muscle performance impairment [1]. In contrast, methazolamide fails to activate Ca²⁺-dependent potassium (BK) channels in skeletal muscle, representing a fundamental mechanistic divergence from acetazolamide [2]. Experimental evidence in anesthetized rabbits confirms that methazolamide does not impair respiratory work performance, unlike acetazolamide which demonstrates attenuating adverse effects on respiratory muscle performance [3].

Mechanism of Action Ion Channels Muscle Physiology

Evidence-Based Research and Industrial Application Scenarios for Methazolamide (CAS 1164547-86-7)


Ocular Pharmacology Research Requiring Sustained Intraocular Pressure Reduction with Reduced Dosing Frequency

Investigators developing preclinical glaucoma models or evaluating combination IOP-lowering therapies should consider methazolamide over acetazolamide when experimental protocols require twice-daily rather than four-times-daily dosing. Methazolamide's 14-hour plasma elimination half-life supports b.i.d. dosing regimens, while its 55% plasma protein binding (versus acetazolamide's ~90%) enables enhanced diffusion into ocular tissues including aqueous humor and ciliary body [1][2]. The compound's demonstrated IOP reduction of 3.3-5.6 mmHg with 25-100 mg TID dosing provides a quantifiable efficacy baseline for comparative studies [3]. Sublingual administration, shown in 2024 clinical data to achieve 6.6 mmHg (-26.5%) IOP reduction with 25 mg once-daily dosing, offers an alternative delivery route for studies where oral administration introduces confounding gastrointestinal absorption variables [4].

Skeletal Muscle and Exercise Physiology Studies Investigating CAI Effects Independent of BK Channel Modulation

Researchers examining carbonic anhydrase inhibition effects on muscle function, respiratory performance, or exercise capacity in hypoxic/normoxic conditions should select methazolamide rather than acetazolamide to eliminate BK potassium channel activation as a confounding variable. Acetazolamide's activation of BK channels in skeletal muscle T-tubules is mechanistically distinct from CA inhibition and associated with decreased muscle force production during continuous contractions [1]. Methazolamide does not activate these channels, providing a cleaner pharmacological tool for isolating CA-dependent physiological effects [2]. Experimental evidence in anesthetized rabbits confirms that methazolamide does not impair respiratory work performance, supporting its utility in respiratory physiology studies where acetazolamide's adverse respiratory muscle effects would confound interpretation [3]. A 2024 comparative study directly confirmed that methazolamide and acetazolamide have potentially different mechanisms of action on exercise performance in acute hypoxia, underscoring the need for compound-specific selection in this research domain [1].

Carbonic Anhydrase Enzymology Studies Requiring Defined Isoform Selectivity Profile

For enzymologists investigating structure-activity relationships or isoform-specific inhibition of carbonic anhydrases, methazolamide provides a well-characterized reference compound with quantified Ki values of 50 nM (hCA I), 14 nM (hCA II), and 36 nM (bCA IV), establishing a 3.6× selectivity preference for hCA II over hCA I [1][2]. This moderate selectivity profile differs substantially from dorzolamide's extreme >3000× hCA II selectivity (Ki: 1.9 nM for hCA II vs. 6000 nM for hCA I), making methazolamide preferable for experimental systems requiring balanced multi-isoform engagement [3]. In comparative bovine CA II assays, methazolamide's Ki of 4±0.55 nM, IC50 of 148±24 nM, and Kd of 5.4±0.085 μM provide multiple affinity benchmarks against brinzolamide, dorzolamide, and mafenide HCl [4]. These established comparative parameters enable researchers to contextualize novel compound activity within a well-defined reference landscape.

CNS-Targeted Research Leveraging Enhanced Blood-Brain Barrier Penetration

Investigators studying central nervous system effects of carbonic anhydrase inhibition should prioritize methazolamide due to its enhanced CNS penetration relative to acetazolamide. The compound's lower plasma protein binding (55% vs. ~90% for acetazolamide) and greater lipophilicity facilitate diffusion across the blood-brain barrier, resulting in higher cerebrospinal fluid concentrations [1][2]. Methazolamide has been characterized as a more potent and lipophilic analog of acetazolamide with more localization within the brain, making it a superior candidate for studies of CA inhibition in CNS tissues [3]. Research applications include investigations of carbonic anhydrase in cerebral pH regulation, seizure models (though not considered an effective anticonvulsant clinically), acute mountain sickness prophylaxis mechanisms, and central regulation of ventilation. The compound's distinct CNS penetration profile should inform dose selection and expected tissue concentrations in experimental protocols [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methazolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.